molecular formula C5H7Cl3N2S B6214335 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 2731015-07-7

1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B6214335
CAS No.: 2731015-07-7
M. Wt: 233.5
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiazole ring substituted with chlorine atoms at positions 2 and 4. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorothiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time .

Chemical Reactions Analysis

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Properties

CAS No.

2731015-07-7

Molecular Formula

C5H7Cl3N2S

Molecular Weight

233.5

Purity

95

Origin of Product

United States

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